

# N-(Mercaptomethyl)acetamide: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	N-(Mercaptomethyl)acetamide	
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#### Introduction

**N-(Mercaptomethyl)acetamide**, with the IUPAC name N-(sulfanylmethyl)acetamide, is a small molecule containing both a thiol (-SH) and an amide functional group. While specific experimental data for this compound is limited in publicly available literature, its structure suggests a range of potential chemical and biological activities. This guide provides a comprehensive overview of its core properties, predicted reactivity, and potential applications, drawing upon established chemical principles of its constituent functional groups and data from closely related compounds. The information herein is intended to serve as a foundational resource for researchers interested in exploring the synthesis, properties, and applications of **N-(Mercaptomethyl)acetamide**.

## **Chemical and Physical Properties**

Quantitative data for **N-(Mercaptomethyl)acetamide** is not extensively reported. The following table summarizes available and predicted properties.



Property	Value	Source
Molecular Formula	C <sub>3</sub> H <sub>7</sub> NOS	[1]
Molecular Weight	105.16 g/mol	[1]
IUPAC Name	N-(sulfanylmethyl)acetamide	[1]
Canonical SMILES	CC(=O)NCS	[1]
InChI	InChI=1S/C3H7NOS/c1-3(5)4- 2-6/h6H,2H2,1H3,(H,4,5)	[1]
InChI Key	ZVUYJKVAXOZYGB- UHFFFAOYSA-N	[1]
XLogP3	-0.1	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Exact Mass	105.02483502 g/mol	[1]
Monoisotopic Mass	105.02483502 g/mol	[1]
Heavy Atom Count	6	[1]
Predicted Boiling Point	~220-240 °C (decomposition may occur)	Inferred
Predicted Melting Point	Solid at room temperature	Inferred
Predicted Solubility	Soluble in water and polar organic solvents	Inferred

# **Reactivity and Chemical Behavior**

The reactivity of **N-(Mercaptomethyl)acetamide** is dictated by its two primary functional groups: the thiol and the amide.

# **Thiol Group Reactivity**



The thiol group is expected to be the most reactive site.

- Oxidation: Thiols are readily oxidized to form disulfides. This can occur in the presence of mild oxidizing agents or even atmospheric oxygen, particularly in the presence of metal ions.
- Nucleophilicity: The thiolate anion (RS<sup>-</sup>), formed under basic conditions, is a potent nucleophile. It can participate in S-alkylation, S-acylation, and Michael addition reactions.
- Metal Chelation: The sulfur atom can coordinate with various metal ions, suggesting potential
  applications in coordination chemistry and as a metal scavenger.

### **Amide Group Reactivity**

Amides are generally stable functional groups but can undergo specific reactions under more forcing conditions.[2]

- Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield acetic acid and aminomethanethiol, which is likely unstable and may decompose further.[3]
- Reduction: Strong reducing agents like lithium aluminum hydride can reduce the amide to an amine.

## **Potential Biological Activities and Applications**

While no specific biological activities have been reported for **N-(Mercaptomethyl)acetamide** itself, related mercaptoacetamide derivatives have shown significant biological effects, suggesting potential avenues for research.

- Enzyme Inhibition: N-aryl mercaptoacetamides have been investigated as inhibitors of metallo-β-lactamases (MBLs) and other bacterial proteases, indicating that N(Mercaptomethyl)acetamide could be a starting point for the design of novel enzyme inhibitors.[4] The thiol group is often crucial for binding to the active sites of these enzymes.
- Antiviral and Anticancer Research: The amide functionality is a common feature in many biologically active compounds. The combination of a thiol and an amide in a small, versatile



scaffold makes **N-(Mercaptomethyl)acetamide** an interesting candidate for screening in various biological assays.

 Redox Modulation: The thiol group can participate in redox reactions within a biological system, suggesting potential roles in modulating oxidative stress.

## **Experimental Protocols**

Detailed experimental protocols for **N-(Mercaptomethyl)acetamide** are not readily available. However, the following sections outline general methodologies that could be adapted for its synthesis and characterization.

### Synthesis of N-(Mercaptomethyl)acetamide

A plausible synthetic route would involve the reaction of an N-halomethyl acetamide (e.g., N-(chloromethyl)acetamide) with a source of sulfhydryl ions.

#### General Protocol:

- Preparation of N-(chloromethyl)acetamide: This can be synthesized from acetamide, formaldehyde, and hydrogen chloride.
- Thiolation: N-(chloromethyl)acetamide is reacted with a thiolating agent such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
  - Using Sodium Hydrosulfide: N-(chloromethyl)acetamide is dissolved in a suitable polar aprotic solvent (e.g., DMF or acetone). Sodium hydrosulfide is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thinlayer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
  - Using Thiourea: N-(chloromethyl)acetamide is reacted with thiourea to form an isothiouronium salt. This intermediate is then hydrolyzed under basic conditions to yield the thiol.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.



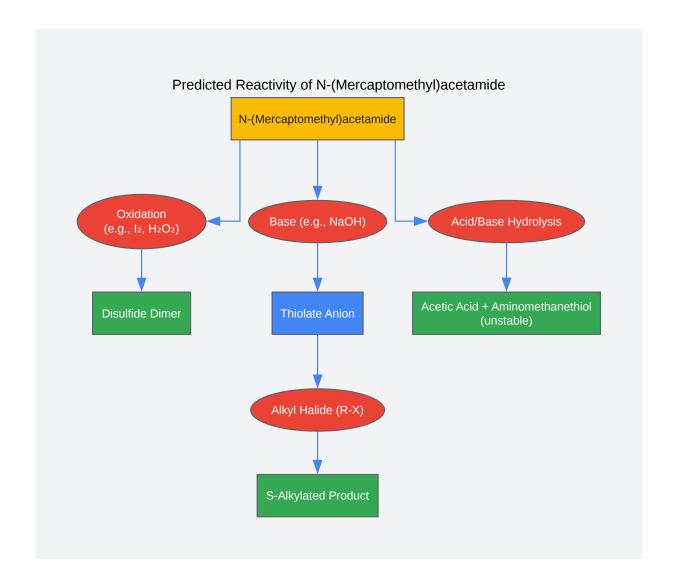
#### Characterization

The structure and purity of synthesized **N-(Mercaptomethyl)acetamide** would be confirmed using standard analytical techniques:

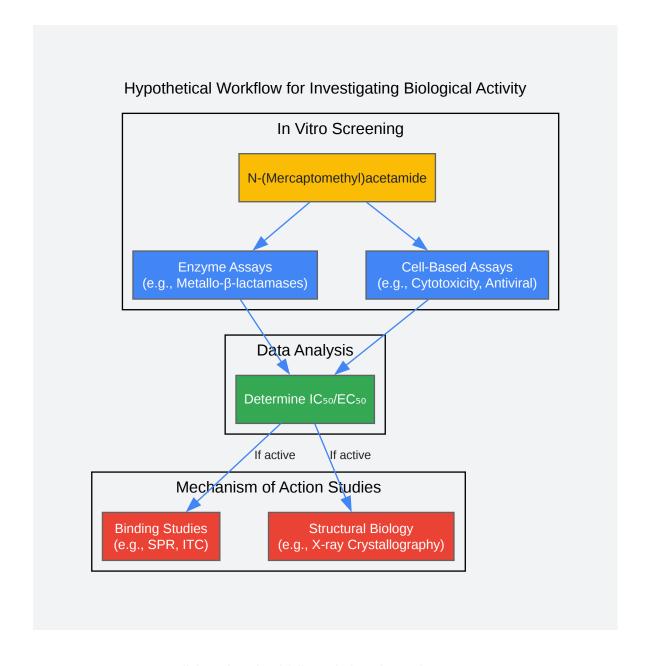
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR and <sup>13</sup>C NMR would confirm the
  connectivity of the atoms. The proton spectrum would be expected to show signals for the
  acetyl methyl group, the methylene group adjacent to the nitrogen and sulfur, and the thiol
  proton.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amide
   (C=O and N-H stretching) and thiol (S-H stretching) functional groups.

# Visualizations Predicted Reactivity Pathway









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